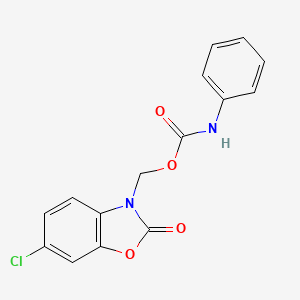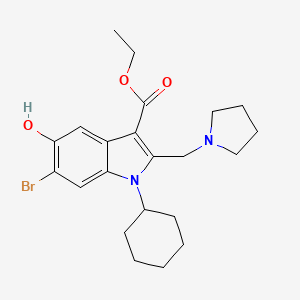![molecular formula C20H10BrClFN3O4 B11541053 2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11541053.png)
2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
Name: 2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
IUPAC Name: this compound
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins different fragments using palladium-catalyzed carbon–carbon bond formation. Specifically, the compound is prepared by coupling an aryl bromide (2-bromo-6-nitrophenol) with an aryl boronic acid derivative (the benzoxazole-containing fragment). The reaction proceeds under mild conditions and is widely applicable due to its functional group tolerance .
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling or related reactions.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation and Reduction: The nitro group (NO₂) can undergo reduction to form an amino group (NH₂).
Substitution: The bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions.
Major Products: Reduction leads to the corresponding amino derivative, while substitution can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a versatile building block for more complex molecules.
Biology: Potentially as a probe or ligand for biological studies.
Medicine: Investigating its pharmacological properties.
Industry: For the synthesis of specialized materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its molecular targets likely involve interactions with specific proteins or enzymes. Further studies are needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, we can compare this compound’s structure and reactivity to related molecules. Its uniqueness lies in the combination of the benzoxazole, nitro, and bromo groups.
Eigenschaften
Molekularformel |
C20H10BrClFN3O4 |
|---|---|
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
2-bromo-6-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C20H10BrClFN3O4/c21-15-8-13(26(28)29)5-10(19(15)27)9-24-12-2-4-18-17(7-12)25-20(30-18)14-3-1-11(23)6-16(14)22/h1-9,27H |
InChI-Schlüssel |
XMLWDJTZWBAMCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)N=C(O2)C4=C(C=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)

![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11540991.png)
![4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide](/img/structure/B11540994.png)
![2-{[(E)-naphthalen-1-ylmethylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11540995.png)
![3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540996.png)
![2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541000.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11541003.png)

![2,2'-[benzene-1,4-diylbis(carbonylbenzene-4,1-diyl)]bis(5-nitro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11541027.png)
![3-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide](/img/structure/B11541028.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11541029.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11541030.png)
![(3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11541038.png)
